molecular formula C11H13FN2O2 B1488837 6-(3-Fluoropiperidin-1-yl)nicotinic acid CAS No. 2029290-94-4

6-(3-Fluoropiperidin-1-yl)nicotinic acid

Cat. No.: B1488837
CAS No.: 2029290-94-4
M. Wt: 224.23 g/mol
InChI Key: RMSJTHDTCYWFBQ-UHFFFAOYSA-N
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Description

6-(3-Fluoropiperidin-1-yl)nicotinic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom attached to a piperidine ring, and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluoropiperidin-1-yl)nicotinic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the piperidine ring. The reaction conditions often require the use of strong bases and appropriate solvents to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Fluoropiperidin-1-yl)nicotinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 6-(3-Fluoropiperidin-1-yl)nicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it may be used as a precursor for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.

Comparison with Similar Compounds

  • 6-(3-Fluoropiperidin-1-yl)nicotinic acid is structurally similar to other fluorinated piperidine derivatives.

  • 6-(3-Fluoropiperidin-1-yl)pyridine-3-sulfonamide: This compound shares the fluorinated piperidine ring but has a different functional group.

  • 3-(4-Fluoropiperidin-3-yl)-2-phenylindole: Another fluorinated piperidine derivative with a distinct aromatic system.

Uniqueness: What sets this compound apart from its similar compounds is its specific combination of the fluorinated piperidine ring and the nicotinic acid moiety

Properties

IUPAC Name

6-(3-fluoropiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-2-1-5-14(7-9)10-4-3-8(6-13-10)11(15)16/h3-4,6,9H,1-2,5,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSJTHDTCYWFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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